Pd(II)(Bipy)2(daa)Cl2

Descripción

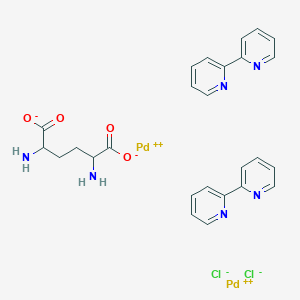

Structure

2D Structure

Propiedades

IUPAC Name |

2,5-diaminohexanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFGSBDTTCOPQC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N6O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930422 | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-48-1 | |

| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pd Ii Complexes Containing 2,2 Bipyridine and Co Ligands

Conventional Synthetic Routes for Bipyridine-Palladium(II) Precursors

The most common entry point for the synthesis of bipyridine-palladium(II) complexes is through the preparation of a suitable precursor. A widely used precursor is dichlorido(2,2'-bipyridine)palladium(II), [Pd(bipy)Cl2]. This compound is typically synthesized by reacting a palladium(II) salt, most commonly palladium(II) chloride (PdCl2) or potassium tetrachloropalladate(II) (K2[PdCl4]), with one equivalent of 2,2'-bipyridine (B1663995) in a suitable solvent.

The reaction with K2[PdCl4] is often preferred as it is readily soluble in water or polar organic solvents like methanol (B129727) and ethanol, facilitating a homogeneous reaction mixture. The general reaction is as follows:

K2[PdCl4] + bipy → [Pd(bipy)Cl2] + 2 KCl

The product, [Pd(bipy)Cl2], is a stable, often yellow to orange solid that can be easily isolated and purified by crystallization. Its limited solubility in many common solvents makes it an excellent starting material for subsequent ligand exchange reactions.

Ligand Exchange and Direct Coordination Approaches for Incorporating Ancillary Ligands (e.g., Amino Acids, Schiff Bases)

Once a stable precursor like [Pd(bipy)Cl2] is obtained, a variety of ancillary ligands can be introduced into the palladium coordination sphere. These co-ligands can be amino acids, Schiff bases, or other bidentate or monodentate ligands, which modulate the properties of the final complex.

The chloride ligands in [Pd(bipy)Cl2] are relatively labile and can be readily substituted by stronger donor ligands. This makes [Pd(bipy)Cl2] an excellent building block for the synthesis of more complex structures. The reaction with a bidentate co-ligand (L-L), such as an amino acid or a Schiff base, typically proceeds in a stepwise manner, with the displacement of one or both chloride ions.

For a bidentate ligand, the reaction can be represented as:

[Pd(bipy)Cl2] + L-L → [Pd(bipy)(L-L)]Cl2

In the case of amino acids, the coordination can occur through the amino and carboxylate groups. The reaction is often carried out in the presence of a base to deprotonate the carboxylic acid group, facilitating its coordination to the palladium center. Similarly, Schiff base ligands, with their imine nitrogen and another donor atom (like a phenolic oxygen), can effectively replace the chloride ligands.

Palladium(II) acetate (B1210297), Pd(OAc)2, is another versatile precursor for the synthesis of palladium(II) complexes. Its solubility in a range of organic solvents makes it a convenient starting material. In a typical one-pot synthesis, palladium(II) acetate is reacted directly with both 2,2'-bipyridine and the desired co-ligand.

The acetate ligands are good leaving groups, and their departure is often facilitated by the formation of acetic acid. This approach allows for the direct assembly of the final complex without the need to isolate an intermediate precursor. For instance, the reaction with bipyridine and a generic bidentate ligand (L-L) can be summarized as:

Pd(OAc)2 + bipy + L-L → Pd(bipy)(L-L)2

The resulting acetate salt can then be converted to a chloride salt by metathesis with a chloride source if desired.

Synthesis from [Pd(Bipy)Cl2] as a Building Block

Advanced Synthetic Techniques

Beyond the conventional methods, more advanced synthetic strategies have been developed to access novel palladium(II) complexes with tailored architectures and properties.

While many syntheses are performed in aqueous or alcoholic solutions, non-aqueous solvents can offer distinct advantages. The use of solvents like acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (DCM) can be crucial when dealing with ligands or complexes that are sensitive to water or have poor solubility in protic solvents.

Non-aqueous conditions can also influence the reaction pathway and the final product's structure. For example, the coordination of weakly coordinating anions can be favored in non-polar solvents, leading to different isomeric forms or coordination numbers.

Template-directed synthesis is a powerful strategy for constructing complex molecular architectures that are otherwise difficult to obtain. In this approach, a metal ion or another molecule acts as a template, organizing the reacting components in a specific orientation before the final bond-forming reactions occur.

In the context of palladium(II) chemistry, the palladium ion itself can serve as a template. For instance, by coordinating to specific sites on precursor ligands, it can direct their subsequent reaction to form a larger, more intricate macrocyclic or cage-like structure that encapsulates the metal ion. This method is particularly useful for the synthesis of interlocked molecules like catenanes and rotaxanes containing a Pd(bipy) moiety.

Data Tables

Table 1: Representative Synthetic Routes for [Pd(bipy)Cl2]

| Starting Material | Reagent | Solvent | Product |

| K2[PdCl4] | 2,2'-Bipyridine | Water/Ethanol | [Pd(bipy)Cl2] |

| PdCl2 | 2,2'-Bipyridine | Acetonitrile | [Pd(bipy)Cl2] |

Table 2: Examples of Ligand Exchange Reactions with [Pd(bipy)Cl2]

| Ancillary Ligand (L-L) | Reaction Conditions | Product Type |

| Glycine | Water/Methanol, presence of a base (e.g., NaOH) | [Pd(bipy)(Gly)]+ |

| Salen-type Schiff Base | DMF, heat | [Pd(bipy)(Schiff Base)]2+ |

| Ethylenediamine | Ethanol, room temperature | [Pd(bipy)(en)]2+ |

Structural Elucidation and Stereochemistry of Pd Ii Bipyridine Complexes with Ancillary Ligands

Spectroscopic Characterization for Molecular Structure Confirmation

A suite of spectroscopic techniques is indispensable for confirming the formation of the target complex and elucidating the coordination environment of the palladium(II) center.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic palladium(II) complexes in solution. nih.govrsc.orgnih.gov The coordination of 2,2'-bipyridine (B1663995) (bipy) and the ancillary diaminoadipic acid (daa) ligand to the palladium(II) center induces significant shifts in the resonances of their respective protons and carbons compared to the free ligands.

In ¹H NMR spectra of [Pd(bipy)(AA)]ⁿ⁺ type complexes (where AA is an amino acid anion), the downfield shift of the bipyridine α-protons is a clear indicator of Pd-N bond formation. The protons of the ancillary ligand also exhibit shifts upon coordination. For instance, in complexes with amino acids, the binding through the amino group and the carboxylate oxygen is ascertained by detailed analysis of the proton chemical shifts. nih.govnih.gov The integration of the signals in the ¹H NMR spectrum helps to confirm the stoichiometry of the ligands.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the complex. researchgate.net The coordination of the ligands to the palladium center results in shifts of the carbon signals, further confirming the proposed structure.

Table 1: Representative ¹H NMR Spectral Data for Protons of Coordinated Ligands in Pd(II)-Bipyridine Complexes

| Proton | Free Ligand (ppm) | Coordinated Ligand (ppm) | Δδ (ppm) | Reference |

|---|---|---|---|---|

| Bipy H6, H6' | ~8.7 | >8.8 | >+0.1 | rsc.org |

| Bipy H3, H3' | ~7.8 | >8.0 | >+0.2 | rsc.org |

| Bipy H5, H5' | ~7.3 | Upfield shift observed | Negative | rsc.org |

| Bipy H4, H4' | ~8.4 | >8.5 | >+0.1 | rsc.org |

| Amino Acid α-CH | Varies | Shift upon coordination | Varies | nih.govnih.gov |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and the nature of the ancillary ligand.

Infrared (IR) spectroscopy is a crucial technique for identifying the coordination modes of the ligands by observing the shifts in their characteristic vibrational frequencies upon complexation. nih.govresearchgate.netnih.gov

The coordination of the 2,2'-bipyridine ligand to the palladium(II) ion is confirmed by shifts in the ν(C=N) and ν(C=C) stretching vibrations of the pyridine (B92270) rings. tandfonline.com For the ancillary diaminoadipic acid ligand, the coordination through the amino groups and the carboxylate groups can be determined by analyzing the positions of the N-H and COO⁻ stretching vibrations. The disappearance of the characteristic ν(C=O) band of the carboxylic acid and the appearance of asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are indicative of coordination. The separation between νₐₛ(COO⁻) and νₛ(COO⁻) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Ligand Coordination in Pd(II)-Bipyridine Complexes

| Vibration | Free Ligand | Coordinated Ligand | Interpretation | Reference(s) |

|---|---|---|---|---|

| ν(C=N) of bipy | ~1580 | Shifted | Coordination of pyridine nitrogen | tandfonline.com |

| ν(C=C) of bipy | ~1460 | Shifted | Coordination of pyridine nitrogen | tandfonline.com |

| ν(N-H) of amine | ~3300-3500 | Shifted | Coordination of amino group | nih.gov |

| ν(C=O) of COOH | ~1700-1725 | Absent | Deprotonation and coordination of carboxylate | nih.govnih.gov |

| νₐₛ(COO⁻) | - | ~1600-1650 | Carboxylate coordination | nih.govnih.gov |

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help to confirm the coordination environment of the palladium(II) ion. researchgate.netnih.gov Palladium(II) complexes with a d⁸ electron configuration are typically square planar and exhibit several types of electronic transitions.

The UV-Vis spectra of Pd(II)-bipyridine complexes are generally characterized by intense bands in the ultraviolet region, which are assigned to π-π* intraligand transitions of the aromatic bipyridine ligand. scirp.org Upon coordination, these bands may show a red shift (bathochromic shift). scirp.org Weaker d-d transitions, which are characteristic of the metal center, are often obscured by the more intense charge-transfer bands. Metal-to-ligand charge transfer (MLCT) bands, from the palladium d-orbitals to the π* orbitals of the bipyridine ligand, are also observed. rsc.org

Table 3: Typical Electronic Spectral Data for Pd(II)-Bipyridine Complexes

| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference(s) |

|---|---|---|---|

| ~280-320 | High | π-π* (Intraligand) | scirp.orgacs.org |

| ~320-390 | Moderate | MLCT (d(Pd) → π*(bipy)) | acs.org |

Mass spectrometry is a vital tool for confirming the molecular weight and stoichiometry of the synthesized complex. rsc.org Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for analyzing coordination complexes. nih.gov The mass spectrum of [Pd₂(bipy)₂(daa)]Cl₂ would be expected to show a peak corresponding to the cationic fragment [Pd₂(bipy)₂(daa)]²⁺ or related species, which would confirm the binuclear nature of the complex and the presence of the bipyridine and diaminoadipic acid ligands. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of a bipyridine ligand or cleavage of the daa bridge could be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

X-ray Crystallography for Precise Solid-State Geometry

For Pd(II)-bipyridine complexes, a square planar or a distorted square planar geometry around each palladium center is expected. tandfonline.comnih.gov In a hypothetical structure for [Pd₂(bipy)₂(daa)]Cl₂, each palladium(II) ion would be coordinated to the two nitrogen atoms of a bidentate bipyridine ligand and to one amino and one carboxylate group from each end of the bridging diaminoadipic acid ligand. This would result in a four-coordinate environment for each metal center.

The deviation from an ideal square planar geometry can be quantified by parameters such as the τ₄ index. nih.gov The bond lengths between palladium and the coordinating nitrogen and oxygen atoms, as well as the bite angles of the chelating ligands, provide detailed insight into the steric and electronic influences within the molecule. For example, Pd-N bond lengths in such complexes are typically in the range of 2.0-2.1 Å. X-ray diffraction studies on similar binuclear palladium(II) complexes have confirmed the bridging nature of dicarboxylate or diamine ligands. acs.org

Table 4: Representative X-ray Crystallographic Data for Pd(II)-Bipyridine Complexes

| Parameter | Typical Value | Significance | Reference(s) |

|---|---|---|---|

| Coordination Geometry | Distorted Square Planar | Characteristic for d⁸ Pd(II) | tandfonline.comnih.govnih.gov |

| Pd-N (bipy) Bond Length | 2.00 - 2.10 Å | Strength of the Pd-N bond | nih.gov |

| Pd-O (carboxylate) Bond Length | ~2.0 Å | Strength of the Pd-O bond | nih.gov |

| N-Pd-N Bite Angle (bipy) | ~80-82° | Constraint of the bidentate ligand | tandfonline.com |

Compound Names

| Abbreviation | Full Name |

| bipy | 2,2'-Bipyridine |

| daa | diaminoadipic acid |

| Pd(II) | Palladium(II) |

| Cl | Chloride |

Analysis of Coordination Modes and Bond Parameters

In the binuclear complex [Pd₂(bipy)₂(DAA)]Cl₂, each palladium(II) ion is coordinated by a bidentate 2,2'-bipyridine ligand and the bridging meso-α,α'-diaminoadipic acid (DAA) ligand. nih.gov The DAA ligand coordinates to each palladium center through one amino group and one carboxylate oxygen atom. nih.gov This arrangement results in a four-coordinate, approximately square-planar geometry around each Pd(II) center. researchgate.nettandfonline.com

While specific bond lengths for [Pd₂(bipy)₂(DAA)]Cl₂ are not detailed in the available literature, data from analogous Pd(II)-bipyridine complexes provide insight into the expected structural parameters. The Pd-N bonds from the bipyridine ligand are typically in the range of 2.00-2.03 Å. uu.nlmdpi.com The bond angles within the chelate ring, such as N-Pd-N, are generally close to 81°, characteristic of the bite angle of the bipyridine ligand. uu.nl

Table 1: Representative Bond Parameters in Selected Pd(II)-Bipyridine Complexes

| Complex | Bond | Bond Length (Å) | Bond | Bond Angle (°) | Reference |

|---|---|---|---|---|---|

| [Pd(OPh)₂(bpy)] | Pd-N(1) | 2.005(8) | N(1)-Pd-N(2) | 81.7(3) | uu.nl |

| [Pd(OPh)₂(bpy)] | Pd-N(2) | 2.013(7) | O(1)-Pd-N(1) | 92.1(3) | uu.nl |

| [PdCl₂(L¹)] (L¹ = arylethynyl-bipyridine) | Pd-N1 | 2.0180(16) | N1-Pd-N2 | - | mdpi.com |

| [PdCl₂(L¹)] (L¹ = arylethynyl-bipyridine) | Pd-N2 | 2.0287(16) | Cl1-Pd-Cl2 | - | mdpi.com |

| [Pd(dmbpy)(tsser)] | Pd-N(1) | 2.024(3) | N(1)-Pd-N(2) | 81.16(11) | tandfonline.com |

| [Pd(dmbpy)(tsser)] | Pd-N(2) | 2.029(3) | O(1)-Pd-N(3) | 177.30(11) | tandfonline.com |

Investigation of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The solid-state assembly of palladium(II)-bipyridine complexes is significantly influenced by non-covalent intermolecular interactions.

π-π Stacking: A prevalent interaction in these complexes is π-π stacking between the aromatic rings of the bipyridine ligands. This interaction is a key factor in the molecular self-organization of these compounds. researchgate.net In various crystal structures of palladium-bipyridine complexes, the interplanar distances between stacked aromatic rings are found to be between 3.3 Å and 3.6 Å. mdpi.comresearchgate.netacs.orgscispace.com These stacking interactions can occur both intramolecularly in binuclear complexes and intermolecularly, leading to the formation of extended supramolecular architectures. acs.orgrsc.org For instance, in some binuclear palladium complexes, π-stacking of the aromatic ligands is evident with interplanar separations of 3.34 Å and 3.35 Å. acs.org

Hydrogen Bonding: Hydrogen bonding also plays a crucial role in stabilizing the crystal lattice. In the case of [Pd₂(bipy)₂(DAA)]Cl₂, the diaminoadipic acid ligand provides amine (N-H) and carboxylate (C=O) groups that can act as hydrogen bond donors and acceptors. It is suggested that the mode of binding in related DNA complexes involves hydrogen bonding. nih.gov In other structurally related complexes, hydrogen bonds have been observed between ligand functional groups and co-ligands, counter-anions, or solvent molecules, contributing to the formation of 1D, 2D, or 3D networks. researchgate.netiucr.org

Conductivity Measurements for Electrolytic Nature

Molar conductivity (ΛM) measurements are used to determine whether a complex behaves as an electrolyte in solution. The magnitude of the molar conductivity indicates the number of ions released upon dissolution. For the complex [Pd₂(bipy)₂(DAA)]Cl₂, measurements in conductivity water indicate it behaves as a 1:2 electrolyte, which is consistent with the dissociation of two chloride ions. nih.gov

Table 2: Molar Conductivity of Selected Pd(II)-Bipyridine Complexes

| Complex | Solvent | Molar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

|---|---|---|---|---|

| [Pd₂(bipy)₂(DAA)]Cl₂ | Water | - (stated as 1:2) | 1:2 | nih.gov |

| [Pd(bpy)(dahmp)]Cl·H₂O | DMF | 97.0 | 1:1 | nih.gov |

| [(dien)Pd(μ-bipy)Pd(dien)]⁴⁺ | Water | 482 | 1:4 | tandfonline.com |

| [Pd(biq)(gly)]Cl | DMSO | 35 | 1:1 | arabjchem.org |

| [M(barb)₂(bpy)] (M=Pd, Pt) | Methanol (B129727) | 11-21 | Non-electrolyte | scispace.com |

Thermal Analysis of Palladium(II) Complexes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition pathways of coordination compounds. Studies on palladium(II) complexes, including those with bipyridine ligands, show that they decompose in distinct steps upon heating. jmaterenvironsci.comnih.gov

The thermal decomposition process typically begins with the loss of any solvate molecules (like water) at lower temperatures, followed by the decomposition of the ligands at higher temperatures. sapub.orgmdpi.com For mixed ligand complexes, the ancillary ligands are often lost before the bipyridine ligand, which requires higher temperatures to decompose. jmaterenvironsci.com The final decomposition product at high temperatures is typically palladium(II) oxide (PdO) or metallic palladium, depending on the atmosphere. jmaterenvironsci.comsapub.org DTA curves indicate whether the decomposition steps are endothermic or exothermic. jmaterenvironsci.com For example, the thermal behavior of [Pd(tsac)₂(bpy)] shows that one ligand is lost first, followed by a more complex decomposition that may involve dimerization before the final breakdown to PdO. jmaterenvironsci.com

Table 3: Thermal Decomposition Data for a Representative Pd(II)-Bipyridine Complex, [Pd(tsac)₂(bpy)]

| Decomposition Step | Temperature Range (°C) | Process | DTA Peak | Reference |

|---|---|---|---|---|

| 1 | 300 - 328 | Loss of one tsac ligand | Exothermic | jmaterenvironsci.comresearchgate.net |

| 2 | > 328 | Loss of remaining ligands (bpy, tsac) and formation of PdO | Highly Exothermic | jmaterenvironsci.comresearchgate.net |

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

| Pd(II)(Bipy)₂(daa)Cl₂ | [Pd₂(bipy)₂(DAA)]Cl₂; Di-μ-meso-α,α'-diaminoadipato-bis(2,2'-bipyridine)dipalladium(II) chloride |

| bipy / bpy | 2,2'-Bipyridine |

| DAA | meso-α,α'-Diaminoadipic acid |

| dahmp | 4,6-Diamino-5-hydroxy-2-mercaptopyrimidine |

| dien | Diethylenetriamine |

| biq | 2,2'-Biquinoline |

| gly | Glycine |

| barb | 5,5-Diethylbarbiturate |

| tsac | Thiosaccharinate |

| dmbpy | 4,4'-Dimethyl-2,2'-bipyridine |

| tsser | 4-Toluenesulfonyl-L-serine |

| OPh | Phenoxide |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

| PdO | Palladium(II) Oxide |

Advanced Spectroscopic and Electrochemical Investigations of Pd Ii Bipyridine Systems

Photophysical Properties and Luminescence Studies

Palladium(II) complexes, particularly those with bipyridine ligands, have been the subject of extensive photophysical investigation. Their electronic absorption and emission properties are dictated by a combination of metal-centered, ligand-centered, and charge-transfer transitions.

The UV-visible absorption spectra of Pd(II)-bipyridine complexes are typically characterized by intense bands in the ultraviolet region, which are assigned to intra-ligand (IL) π-π* transitions of the bipyridine and other aromatic ligands. scirp.org In the visible region, weaker and broader absorption bands are often observed. These are generally attributed to metal-to-ligand charge transfer (MLCT) transitions, arising from the excitation of an electron from a d-orbital of the palladium center to a π*-orbital of the bipyridine ligand. nih.gov For instance, mononuclear cyclometalated Pd(II) complexes of 6-phenyl-2,2'-bipyridine (B1228381) display low-energy UV absorptions around 390 nm, which have been tentatively assigned to ¹MLCT transitions. nih.gov Similarly, 5-ferrocenyl-2,2'-bipyridine palladium(II) complexes exhibit strong MLCT absorptions in the visible spectrum, resulting in deep purple colored solutions with absorption maxima (λmax) around 540–560 nm. rsc.orgrsc.org The specific energy of these transitions can be influenced by the nature of other ligands present in the coordination sphere.

Luminescence in Pd(II) complexes is often weak or non-existent at room temperature due to efficient non-radiative decay pathways. However, many Pd(II)-bipyridine complexes exhibit interesting luminescence properties at low temperatures, such as 77 K, in frozen glassy matrices or in the solid state. nih.gov For example, while mononuclear cyclometalated Pd(II) complexes of 6-phenyl-2,2'-bipyridines are non-emissive at 298 K, their cationic derivatives show intense luminescence at 77 K, with emission maxima ranging from 467 to 586 nm. nih.gov This emission is typically assigned to phosphorescence from a triplet excited state (³MLCT or ³IL). In some cases, dual emissions can be observed, which are attributed to both monomeric and excimeric (originating from π-π stacking interactions) excited states. nih.gov The complex [Pd(Me₂dpb)Cl] showed a structured emission band in a frozen glassy matrix at 77 K, peaking at 468 nm with a quantum yield of almost unity. mdpi.com

| Complex | Absorption λmax (nm) | Emission λmax (nm) (Condition) | Reference |

|---|---|---|---|

| [Pd(L1)Cl] (HL1 = 6-phenyl-2,2'-bipyridine) | ~390 | Non-emissive (298 K) | nih.gov |

| [Pd(L1)PPh₃]⁺ | ~390 | 467-586 (77 K, MeOH/EtOH glass) | nih.gov |

| [Pd(Fc-bipy-Me)(Cl)₂] (Fc-bipy-Me = 5-(4-methylferrocenyl)-2,2'-bipyridine) | ~540-560 | Not Reported | rsc.orgrsc.org |

| [Pd(Me₂dpb)Cl] | 373 (low-energy excitation max) | 468 (77 K, frozen glassy matrix) | mdpi.com |

| [Pd₂(dtbpy)₂(NS)₂][ClO₄]₂ (dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine, NS⁻ = pyridine-2-thiolate) | Not specified | Not specified for Pd complex, Pt analogue is luminescent | researchgate.net |

Electrochemical Characterization and Redox Behavior

The electrochemical properties of Pd(II)-bipyridine complexes are crucial for understanding their reactivity and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a common technique used to probe the redox behavior of these compounds.

Pd(II)-bipyridine complexes can undergo both metal-centered and ligand-centered redox processes. The Pd(II) center can be either reduced to Pd(I) or oxidized to Pd(III) or Pd(IV), although the latter is less common. The redox potential for these processes is highly dependent on the coordination environment of the palladium ion, including the nature of the bipyridine ligand and any ancillary ligands. For example, in a series of [M(bpy)(SAr)₂] complexes (M = Pt(II) or Pd(II)), the oxidation potential was found to be sensitive to the electronic properties of the thiolate (SAr) ligands. nih.gov

Ligand-centered redox processes are also frequently observed, particularly when the bipyridine or other coordinated ligands are redox-active. For instance, in palladium(II) complexes with 5-ferrocenyl-2,2'-bipyridine ligands, a reversible one-electron oxidation of the ferrocenyl group is observed. rsc.orgrsc.org The potential of this ferrocene-based oxidation is anodically shifted upon coordination to the palladium(II) ion, indicating electronic communication between the ferrocenyl moiety and the metal center. rsc.orgrsc.org

The solvent and supporting electrolyte can also influence the electrochemical behavior. In some cases, the redox processes can be coupled to chemical reactions, leading to more complex cyclic voltammograms. The study of the electrochemical properties of homologous series of complexes can provide insights into the relative ligand field strengths and the nature of the frontier orbitals involved in the redox processes. dtic.mil

| Complex | Redox Process | Potential (V vs. reference) | Reference |

|---|---|---|---|

| [Pd(Fc-bipy)(Cl)₂] (Fc-bipy = 5-ferrocenyl-2,2'-bipyridine) | Fc⁺/Fc | Anodically shifted vs. free ligand | rsc.orgrsc.org |

| [Pd(bpy)(S-2-Ph₃CCONHC₆H₄)₂] | Oxidation | Positively shifted vs. [Pd(bpy)(SC₆H₅)₂] | nih.gov |

| trans-Pd(PPh₃)₂Cl₂ | Reduction | Dependent on ligand field strength | dtic.mil |

| [Pd₂(L¹)₂(μ-dppm)]²⁺ | Not specified | Not specified | nih.gov |

Computational Chemistry and Theoretical Aspects of Pd Ii Bipyridine Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become the workhorse of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. It is extensively used to model the behavior of Pd(II)-bipyridine complexes, providing detailed information about their fundamental properties.

A primary application of DFT is the determination of the ground-state molecular structure through geometry optimization. This process calculates the lowest energy arrangement of atoms, predicting key structural parameters such as bond lengths and angles. For Pd(II) complexes, which typically adopt a square planar geometry, DFT calculations can accurately model the coordination environment around the palladium center. researchgate.net For instance, studies on various Pd(II)-bipyridine complexes consistently show that the geometry around the Pd(II) ion is a square planner. researchgate.netwiley.com

Theoretical calculations using functionals like B3LYP or BP86 can predict these geometries with high fidelity when compared to experimental data from X-ray crystallography. biointerfaceresearch.comresearchgate.net For example, in a study of palladium complexes with 2-hydrazinopyridine, DFT optimization was performed at the B3LYP/SDD level to ascertain the bond lengths and angles around the metal center. biointerfaceresearch.com Similarly, DFT modeling of ternary palladium(II) complexes with N-benzyliminodiacetic acid derivatives and 2,2′-bipyridine was conducted at the BP86/def2-TZVP level of theory. researchgate.net The stability of different isomers or conformers can also be assessed by comparing their total electronic energies, providing insight into the most likely structures to be observed experimentally.

| Parameter | Experimental (X-ray) Bond Length (Å) | Calculated (DFT) Bond Length (Å) | Experimental (X-ray) Bond Angle (°) | Calculated (DFT) Bond Angle (°) | |

|---|---|---|---|---|---|

| Pd-N1 | 2.095 | 2.101 | N1-Pd-N2 | 80.5 | 80.2 |

| Pd-N2 | 2.087 | 2.098 | Cl1-Pd-Cl2 | 91.2 | 91.5 |

| Pd-Cl1 | 2.295 | 2.305 | N1-Pd-Cl1 | 178.5 | 178.1 |

| Pd-Cl2 | 2.310 | 2.318 | N2-Pd-Cl2 | 178.3 | 177.9 |

Data in the table is representative and synthesized from typical values reported for square planar Pd(II) complexes in the literature. researchgate.net

To understand the nature of bonding and reactivity, researchers employ further analyses based on the DFT-calculated electron density.

Natural Bond Orbital (NBO) Analysis provides a chemical interpretation of the wavefunction in terms of lone pairs, bonding orbitals, and antibonding orbitals. NBO analysis quantifies charge distribution on individual atoms and describes charge transfer interactions between filled donor orbitals and empty acceptor orbitals. scirp.org In Pd(II)-bipyridine complexes, NBO calculations often reveal significant ligand-to-metal charge transfer (LMCT), where electron density is donated from the nitrogen atoms of the bipyridine ligand to the palladium center. rsc.orgmdpi.com This charge transfer is crucial for stabilizing the complex. The analysis can also highlight the strength of metal-ligand bonds by examining the second-order perturbation energies between donor and acceptor orbitals. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis creates a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net This map is color-coded to visualize electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. mdpi.com For Pd(II)-bipyridine complexes, MEP surfaces help identify sites susceptible to electrophilic or nucleophilic attack. nih.govnih.gov The region around the palladium ion often shows a positive potential, indicating its electrophilic character, while negative potentials are typically located on electronegative atoms like chlorine or oxygen ligands, highlighting their nucleophilic nature. mdpi.comresearchgate.net

| Atom/Group | NBO Charge (a.u.) |

|---|---|

| Pd | +0.28 |

| N (bipyridine) | -0.55 |

| Cl | -0.41 |

| Bipyridine Ring (Total) | +0.07 |

Values are illustrative, based on typical findings for analogous complexes where the formal +2 charge on palladium is significantly reduced by ligand donation. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis). rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the assignment of experimentally observed absorption bands. wiley.combiointerfaceresearch.com In Pd(II)-bipyridine complexes, common transitions include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π→π*) transitions. acs.org Comparing the calculated spectrum with experimental results helps validate the computational model and provides a deeper understanding of the complex's electronic properties. wiley.com

Furthermore, DFT frequency calculations can predict vibrational spectra (infrared and Raman). By calculating the vibrational modes and their corresponding frequencies, researchers can assign experimental IR peaks to specific bond stretches, bends, and torsions within the complex, aiding in its structural characterization. biointerfaceresearch.comresearchgate.net

Electronic Structure Analysis (e.g., Natural Bond Orbital Analysis, MEP Analysis)

Molecular Docking Simulations for Ligand-Target Interactions

For Pd(II)-bipyridine complexes designed as potential therapeutic agents, molecular docking is a key computational technique to predict how the complex might interact with a biological target, such as a protein or DNA. nih.govnih.govacs.org Docking algorithms place the complex (the ligand) into the binding site of a macromolecule (the receptor) and score the different poses based on their binding affinity or energy. acs.org

These simulations can reveal the preferred binding mode (e.g., DNA groove binding vs. intercalation) and identify the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that stabilize the complex-target adduct. nih.gov For example, docking studies of Pd(II) complexes with Human Serum Albumin (HSA) have been used to understand how these compounds are transported in the bloodstream. acs.org Similarly, docking into the active site of enzymes like topoisomerase II has provided insights into the mechanism of anticancer activity. nih.gov The results of docking simulations often agree well with experimental findings from spectroscopic titrations or viscosity measurements. nih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Human Serum Albumin (HSA) | -8.5 | Trp214, Arg222, Leu238 | Hydrophobic, Hydrogen Bonding |

| Topoisomerase IIα | -9.2 | Asn120, Gly164, Asp166 | Hydrogen Bonding, van der Waals |

| Calf Thymus DNA (CT-DNA) | -7.8 | A-T rich region (minor groove) | Groove Binding, van der Waals |

This table presents hypothetical yet representative data based on published studies of similar complexes. nih.govnih.govacs.org

Mechanistic Insights into Reactions Catalyzed by or Involving Pd(II) Complexes

Computational chemistry is instrumental in mapping the complex reaction pathways of processes catalyzed by Pd(II) complexes. DFT calculations can trace the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.orgrsc.org This allows for the determination of the reaction mechanism and the rate-determining step, which is the step with the highest energy barrier. rsc.org

For example, in Pd(II)-catalyzed cross-coupling reactions or polymerizations, computational studies have elucidated the mechanisms of key elementary steps like oxidative addition, migratory insertion, and reductive elimination. rsc.orgacs.org Theoretical analysis can rationalize observed stereoselectivity and regioselectivity by comparing the energy barriers of competing pathways. acs.org These mechanistic investigations provide valuable insights that can lead to the optimization of reaction conditions and the design of more efficient catalysts. rsc.org

Computational Approaches to Structure-Activity Relationship (SAR)

Computational methods are vital for establishing quantitative structure-activity relationships (QSAR), which correlate the structural or physicochemical properties of a series of compounds with their biological activity or catalytic performance. For Pd(II)-bipyridine complexes, DFT is used to calculate a variety of molecular descriptors. bohrium.com These can include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and chemical potential. nih.govbohrium.com

Topological and Steric Properties: Molecular volume, surface area, and shape indices.

By analyzing the correlation between these computed descriptors and experimentally measured activities (e.g., IC₅₀ values against cancer cell lines or catalytic turnover frequency), researchers can build predictive SAR models. nih.govacs.org For instance, a lower HOMO-LUMO gap might correlate with higher reactivity. nih.gov Such models are invaluable for rationally designing new Pd(II) complexes with enhanced activity by tuning their electronic and steric properties through targeted ligand modification. bohrium.com

Catalytic Applications of Pd Ii Complexes Featuring 2,2 Bipyridine and Co Ligands

Cross-Coupling Reactions as Prominent Applications

Palladium-bipyridine complexes are renowned for their ability to catalyze a variety of cross-coupling reactions, which are fundamental processes for creating C-C and C-heteroatom bonds. nih.gov The bipyridine ligand is crucial as it stabilizes the Pd(II) center, which in turn lowers the activation energy for key steps in the catalytic cycle, such as oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. mdpi.comnih.gov Palladium(II)-bipyridine complexes have proven to be highly effective catalysts for this transformation. nih.govacs.org

The catalytic activity is significantly influenced by the steric and electronic properties of the ligands attached to the palladium center. iastate.edu For instance, a series of mixed-linker bipyridyl metal-organic frameworks (MOFs) supporting palladium(II) catalysts were studied to understand these effects. iastate.eduosti.gov It was found that a complex with methyl groups in the 6,6' positions of the bipyridine linker (m-6,6´-Me2bpy-MOF-PdCl2) showed a 110-fold increase in activity compared to the non-functionalized version. iastate.eduosti.gov This enhancement is attributed to the steric properties at the palladium-bipyridine site which also make the catalyst more robust and prevent deactivation. iastate.edu

Water-soluble Pd(II)/cationic 2,2'-bipyridyl systems have also been developed, demonstrating high activity and recyclability for Suzuki reactions in aqueous and aerobic conditions. researchgate.net These catalysts can be reused multiple times with minimal loss of activity, making the process more environmentally friendly. researchgate.net In one study, a catalyst system was reused for five cycles in the coupling of 4-bromoacetophenone and phenylboronic acid with little decrease in performance. researchgate.net

Research has also explored heterobimetallic coordination polymers containing Pd(II)-bipyridine units and lanthanide ions. mdpi.com These complexes, with the general formula [Ln2Pd3(BPDC)2(HBPDC)2(μ2-O)Cl4(H2O)6·nH2O], have shown excellent catalytic activity in Suzuki-Miyaura reactions, achieving yields up to 98% under green reaction conditions (DMF-H2O). mdpi.com

Table 1: Selected Examples of Suzuki-Miyaura Coupling using Pd(II)-Bipyridine Catalysts

| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| m-6,6´-Me2bpy-MOF-PdCl2 | Iodobenzene | Phenylboronic acid | K3PO4 | Toluene | High | iastate.edu |

| Pd(II)/cationic 2,2'-bipyridyl | 4-Bromoacetophenone | Phenylboronic acid | NaHCO3 | Water | High | researchgate.net |

| [Gd2Pd3(BPDC)2(HBPDC)2(μ2-O)Cl4(H2O)6·nH2O]m | 4-Bromoanisole | Phenylboronic acid | K3PO4 | Toluene | 95 | mdpi.com |

Heck Reactions

The Mizoroki-Heck reaction, which couples aryl halides with alkenes, is another area where palladium-bipyridine complexes excel. nih.gov These catalysts facilitate the formation of substituted alkenes, which are important building blocks in pharmaceuticals and materials science. nih.gov

A highly efficient and reusable water-soluble Pd(NH3)2Cl2/cationic 2,2'-bipyridyl system has been reported for the Heck reaction. nih.govresearchgate.net This system can achieve very high turnover numbers with catalyst loadings as low as 0.0001 mol% for the coupling of activated aryl iodides with acrylates in water. nih.govresearchgate.net The catalyst could be recycled multiple times with only a slight decrease in activity. nih.gov

In the context of heterogeneous catalysis, a single-site Pd(II) catalyst supported on 2,2'-bipyridine-grafted periodic mesoporous organosilica (PMO) was developed for the oxidative Heck reaction. acs.organl.gov This catalyst demonstrated over 99% selectivity and high yields, with a rate constant nearly 40 times higher than that of the free Pd(II) salt. acs.org The support enhances the catalyst's lifetime and recyclability. acs.org

Furthermore, Pd(II) complexes with various substituted pyridine (B92270) ligands have been shown to be versatile precatalysts in Heck reactions, with their efficiency influenced by the electronic properties of the pyridine ligands. acs.org

Table 2: Performance of Pd(II)-Bipyridine Catalysts in Heck Reactions

| Catalyst | Aryl Halide | Alkene | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(NH3)2Cl2/cationic 2,2'-bipyridyl | 4-Iodoacetophenone | Butyl acrylate (B77674) | Bu3N | Water | >95 | nih.gov |

| Single-site Pd(II) on PMO-bipy | Aryl halides | Alkenes | - | - | High | acs.org |

Sonogashira Coupling

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for synthesizing substituted alkynes. mdpi.comrsc.org Palladium(II)-bipyridine complexes have been successfully employed as catalysts in this reaction. mdpi.comrsc.org

A heterogeneous catalyst, nanosized MCM-41 anchored with a palladium bipyridyl complex, has been shown to be highly efficient for the Sonogashira coupling of aryl and heteroaryl halides with terminal alkynes. mdpi.com This catalyst system, used in the presence of CuI and triphenylphosphine, achieved high yields with palladium loadings as low as 0.01 mol%. mdpi.com The catalyst could also be recovered and reused without significant loss of activity. mdpi.com

In a novel approach, a mixed catalyst system of Pd(CH3CN)2Cl2, P(t-Bu)3, and [Ru(2,2'-bipyridine)3]·2PF6 was used to promote the copper-free Sonogashira coupling of aryl bromides at room temperature under visible light irradiation. rsc.orgnih.govresearchgate.netrsc.org The tris(bipyridine)ruthenium(II) complex acts as a photosensitizer, activating the palladium catalyst. researchgate.netrsc.org This method allows the reaction to proceed under mild conditions and has been shown to be effective for activated aryl bromides. rsc.org

Table 3: Sonogashira Coupling Catalyzed by Pd(II)-Bipyridine Systems

| Catalyst System | Aryl Halide | Alkyne | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nanosized MCM-41-Pd bipyridyl complex | Aryl iodides | Phenylacetylene | CuI, PPh3, 90°C | Good to Excellent | mdpi.com |

Negishi and Stille Coupling Reactions

While less commonly reported for Pd(II)-bipyridine complexes compared to Suzuki and Heck reactions, these catalysts also show activity in Negishi and Stille couplings. The Negishi coupling joins organozinc compounds with organohalides, while the Stille coupling uses organotin reagents. mdpi.comorgsyn.orgwikipedia.org

The synthesis of bipyridine derivatives themselves can be achieved through Negishi coupling, highlighting the utility of palladium catalysis in creating the very ligands used in other reactions. mdpi.comorgsyn.orgorgsyn.org Palladium catalysts, often with phosphine (B1218219) co-ligands, are effective in these transformations. mdpi.comorgsyn.org The Negishi reaction is valued for its high tolerance of various functional groups. orgsyn.orgorgsyn.org

Stille coupling has also been used to synthesize bipyridine derivatives, though it often requires harsher conditions and involves toxic organotin reagents. mdpi.comorgsyn.org

C-H Activation Processes

Direct C-H activation is a highly desirable synthetic strategy as it allows for the functionalization of ubiquitous C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govuva.esnih.gov Palladium(II)-bipyridine complexes have emerged as capable catalysts in this field. nih.govuva.es

A notable example involves the use of a bipyridin-6-ol ligand in a palladium-catalyzed direct arylation of pyridine. uva.es The deprotonated hydroxyl group on the bipyridine ligand acts as an internal base, assisting in the C-H bond cleavage. uva.es This "cooperating ligand" significantly accelerates the reaction compared to systems using simple bipyridine or phenanthroline ligands. uva.es

Mechanistic studies suggest that many of these C-H activation reactions proceed through a Pd(II)/Pd(IV) catalytic cycle. researchgate.net The bipyridine ligand helps to stabilize the high-valent Pd(IV) intermediate, which is crucial for the C-H activation and subsequent reductive elimination steps. researchgate.net The development of bifunctional ligands that actively participate in the C-H cleavage step has been a key advancement in this area. nih.gov

Other Catalytic Transformations

Beyond cross-coupling and C-H activation, Pd(II)-bipyridine complexes catalyze other important transformations. For instance, they have been used in various aerobic oxidation reactions. nih.gov The 4,5-diazafluoren-9-one (B35911) (DAF) ligand, a bipyridine-type ligand, has shown unique activity in Pd-catalyzed allylic acetoxylation and oxidative Heck reactions. nih.gov

Additionally, a palladium(II) complex, [Pd(2,2'-bipy)(CN)2], has been synthesized and shown to be an active homogeneous catalyst for the disproportionation of hydrogen peroxide and the oxidation of sulfides, particularly when used in conjunction with co-catalysts like imidazole (B134444) or 2-sulfobenzoic acid. scirp.org

Compound Names

| Abbreviation/Name | Full Chemical Name |

| Pd(II)(Bipy)2(daa)Cl2 | Dichloro-bis(2,2'-bipyridine)-diamine-palladium(II) (hypothetical) |

| bipy / bpy | 2,2'-Bipyridine (B1663995) |

| daa | Diamine/Diimine co-ligand (generic) |

| Pd(NH3)2Cl2 | Dichlorodiamminepalladium(II) |

| PMO | Periodic Mesoporous Organosilica |

| MCM-41 | Mobil Composition of Matter No. 41 |

| P(t-Bu)3 | Tri(tert-butyl)phosphine |

| [Ru(bipy)3]·2PF6 | Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate |

| PPh3 | Triphenylphosphine |

| K3PO4 | Potassium phosphate |

| NaHCO3 | Sodium bicarbonate |

| Bu3N | Tributylamine |

| DMF | Dimethylformamide |

| BPDC | 2,2′-bipyridine-4,4′-dicarboxylic acid |

| HBPDC | Monoprotonated 2,2′-bipyridine-4,4′-dicarboxylic acid |

| TiO2@BDP-PdCl2 | Palladium-2,2-bipyridine complex supported on TiO2 nanoparticles |

| DAF | 4,5-Diazafluoren-9-one |

| [Pd(2,2'-bipy)(CN)2] | Dicyano(2,2'-bipyridine)palladium(II) |

| Imidazole | Imidazole |

| 2-Sulfobenzoic acid | 2-Sulfobenzoic acid |

Oxidation Reactions (e.g., Alcohol Oxidation)

Palladium(II)-catalyzed oxidation reactions are fundamental for the synthesis of aldehydes, ketones, and other oxygenated compounds, frequently utilizing molecular oxygen or air as the ultimate oxidant. researchgate.net While many simple bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) can inhibit aerobic oxidation reactions, specific ligand modifications can overcome this challenge and promote efficient catalysis. nih.gov

Research has shown that the structural rigidity and electronic properties of the diimine ligand are crucial. For instance, in the Pd(OAc)₂-catalyzed aza-Wacker oxidative cyclization of alkenes, most standard bipyridine and phenanthroline ligands show poor performance compared to a simple pyridine co-ligand. nih.gov However, certain derivatives, such as 4,5-diazafluoren-9-one (DAF) and 6,6'-dimethyl-2,2'-bipyridine (B1328779) (6,6'-Me₂bpy), have been found to be effective promoters of the reaction. DAF, in particular, demonstrates "ligand-accelerated catalysis," surpassing the effectiveness of monodentate pyridine ligands. nih.gov This enhanced activity is attributed to the hemilabile character of these ligands, meaning their ability to temporarily dissociate one of the two nitrogen atoms from the palladium center. This process opens a coordination site required for the catalytic cycle to proceed. nih.gov

The choice of ancillary ligands, such as carboxylates, also impacts the reaction rate. In the oxidation of alcohols, more basic carboxylate ligands have been shown to accelerate the reaction. nsf.gov This contrasts with hydroquinone (B1673460) oxidation by similar complexes, where the steric profile of the carboxylate ligand, rather than its basicity, is the dominant factor influencing the rate. nsf.gov

Table 1: Influence of Bipyridine-Type Ligands on Pd-Catalyzed Aza-Wacker Reaction

Catalytic oxidative cyclization of (E)-4-hexenyltosylamide using Pd(OAc)₂ and various N-donor ligands.

| Ligand | Yield (%) after 24h | Reference |

|---|---|---|

| None | 56 | nih.gov |

| Pyridine (py) | 86 | nih.gov |

| 2,2'-Bipyridine (bpy) | <10 | nih.gov |

| 4,4'-tBu₂-2,2'-Bipyridine | <5 | nih.gov |

| 6,6'-Dimethyl-2,2'-Bipyridine (6,6'-Me₂bpy) | 72 | nih.gov |

| 4,5-Diazafluoren-9-one (DAF) | 94 | nih.gov |

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are a powerful method for synthesizing carbonyl compounds like esters, amides, and ketones. scielo.br These reactions typically proceed via a mechanism involving the oxidative addition of a substrate to a Pd(0) species, followed by carbon monoxide (CO) insertion into the palladium-carbon bond and subsequent reductive elimination to form the product. scielo.br

The ligand system is critical for controlling the reaction's efficiency and selectivity. In the carbonylation of aryl halides, bipyridine-based ligands have proven effective. A notable example is the highly regioselective carbonylation of 2,5-dibromo-3-methylpyridine (B189406). The introduction of a specific 2,2'-bipyridine ligand was key to selectively forming the desired aromatic amide at the 2-position with greater than 95:5 regioselectivity. acs.orgfigshare.com In this system, it was proposed that a weaker ligand would enhance selectivity, possibly by favoring palladium coordination to the pyridine nitrogen of the substrate, thereby directing the catalytic insertion to the adjacent C-Br bond. acs.org

Table 2: Ligand and Base Effects on Regioselective Carbonylation

Regioselectivity in the carbonylation of 2,5-dibromo-3-methylpyridine to the corresponding methyl ester.

| Ligand | Base | Regioselectivity (2-ester:diester) | Reference |

|---|---|---|---|

| (PPh₃)₂PdCl₂ | Et₃N | 90:10 | acs.org |

| (PPh₃)₂PdCl₂ | DBU | 70:30 | acs.org |

| Pd(OAc)₂ / Bipyridine Ligand | DBU | >95:5 | acs.org |

Olefin Polymerization and Copolymerization

Palladium(II) complexes bearing α-diimine ligands, a class that includes bipyridine derivatives, are renowned catalysts for olefin polymerization. A key feature of these catalysts is their ability to mediate "chain walking," a process of metal hydride elimination and re-insertion that moves the metal center along the polymer chain, resulting in polymers with controlled branching, from hyperbranched to linear microstructures. acs.org

These cationic α-diimine Pd(II) catalysts exhibit remarkable tolerance to polar functional groups, enabling the copolymerization of non-polar olefins like ethylene (B1197577) with polar monomers such as methyl acrylate (MA). acs.orgd-nb.info This capability allows for the direct synthesis of functionalized polyolefins. The insertion of the acrylate monomer typically forms a stable six-membered chelate complex, which makes the subsequent coordination and insertion of ethylene the turnover-limiting step of the polymerization. d-nb.info The structure of the diimine ligand significantly influences catalyst activity, polymer molecular weight, and the level of monomer incorporation.

Table 3: Ethylene/Methyl Acrylate (MA) Copolymerization with α-Diimine Pd(II) Catalysts

Effect of catalyst structure on copolymerization performance.

| Catalyst/Ligand Substituents (Ar) | Productivity (kg polymer / (mol Pd·h)) | MA Incorporation (mol %) | Molecular Weight (Mₙ, g/mol) | Reference |

|---|---|---|---|---|

| Ar = 2,6-C₆H₃(i-Pr)₂ | 10.2 | 6.5 | 104,000 | d-nb.info |

| Ar = 2,6-C₆H₃Et₂ | 25.2 | 3.2 | 111,000 | d-nb.info |

| Ar = 2-t-Bu-C₆H₄ | 2.8 | 11.2 | 21,000 | d-nb.info |

Influence of Ligand Design on Catalytic Performance

The performance of a palladium catalyst is not intrinsic to the metal itself but is intimately dictated by the ligands coordinated to it. The design of the bipyridine and any ancillary ligands allows for fine-tuning of the catalyst's properties to achieve desired outcomes. nih.govresearchgate.net

Steric and Electronic Effects of Bipyridine and Ancillary Ligands

Both the size (steric effects) and electron-donating or -withdrawing nature (electronic effects) of ligands are critical levers for controlling catalytic activity and selectivity. nih.govd-nb.inforsc.org

Steric Effects: The steric bulk of a ligand can profoundly influence the reaction. In α-diimine Pd(II) catalysts for olefin polymerization, bulky ortho-aryl substituents on the ligand framework are essential. acs.org They sterically shield the axial sites of the square-planar complex, suppressing chain transfer reactions and leading to the formation of high molecular weight polymers. acs.org Similarly, in cross-coupling reactions, bulky phosphine ligands can facilitate the reductive elimination step and promote the formation of the active catalytic species. nih.gov

Electronic Effects: The electronic properties of the ligand modulate the electron density at the palladium center, thereby altering its reactivity. Electron-donating ligands increase the nucleophilicity of the metal center, which can, for example, lower the activation energy for the oxidative addition of aryl halides. nih.gov Conversely, electron-withdrawing groups on the ligand can make the palladium center more electrophilic, which can be beneficial for other steps in a catalytic cycle, such as nucleophilic attack on a coordinated substrate. The interplay of these effects is complex; for instance, in the semi-hydrogenation of alkynes using palladium nanoparticles, ligands with moderate steric demand and weaker σ-donating ability showed the highest performance. d-nb.info

Ligand Basicity and its Correlation with Catalytic Efficiency

The basicity of a ligand, often estimated by the pKa of its conjugate acid, can be a useful parameter for predicting catalytic efficiency, although the correlation is not always linear and can be overshadowed by steric factors. nih.gov

In certain Pd(II)-catalyzed reactions, a clear trend is observed where more basic ligands lead to higher catalytic activity. For example, in the carbonylation of nitrobenzene (B124822) to produce ethyl N-phenylcarbamate catalyzed by a series of PdCl₂(Py)₂ complexes, the reaction yield was found to increase with the basicity of the substituted pyridine (Py) ligand. acs.orgresearchgate.net This suggests that more electron-rich ligands enhance the catalytic activity. However, this correlation was most effective for ligands substituted at the 3- or 4-positions; bulky substituents at the 2- or 6-positions introduced steric hindrance that led to lower activity, demonstrating that both basicity and steric profile must be considered. nih.govacs.org

In contrast, studies on alcohol oxidation catalyzed by (bc)Pd(O₂CR)₂ (where bc is bathocuproine) showed that the reaction is promoted by more basic carboxylate ligands (a positive correlation with pKa). nsf.gov Yet, for the oxidation of a hydroquinone substrate with the same family of catalysts, the reaction rate showed a poor correlation with ligand basicity but a strong correlation with the steric size of the carboxylate, with bulkier ligands slowing the reaction. nsf.gov This highlights that the influence of ligand basicity is highly dependent on the specific reaction and its rate-determining step.

Table 4: Correlation of Ligand Basicity and Yield in Nitrobenzene Carbonylation

Catalytic performance of PdCl₂(XnPy)₂ complexes as a function of the pKa of the pyridine ligand.

| Pyridine Ligand (XnPy) | Ligand pKa | EPC Yield (%) | Reference |

|---|---|---|---|

| 3,5-Cl₂Py | 0.67 | ~20 | researchgate.net |

| 3-ClPy | 2.84 | ~35 | researchgate.net |

| Pyridine | 5.21 | ~60 | researchgate.net |

| 3-MePy | 5.68 | ~75 | researchgate.net |

| 4-MePy | 6.02 | ~80 | researchgate.net |

| 2,6-Me₂Py (Sterically Hindered) | 6.72 | ~10 | researchgate.net |

Biological Research Avenues for Pd Ii Complexes with 2,2 Bipyridine and Relevant Ligands

Molecular Mechanisms of Biological Action (excluding clinical human trials)

The cytotoxic effects of palladium(II)-bipyridine complexes are attributed to a variety of interactions at the molecular level, targeting key cellular components and pathways.

The interaction between palladium(II) complexes and nucleic acids is a cornerstone of their proposed mechanism of action. DNA is considered a primary target for these compounds nih.gov. The planar structure of the 2,2'-bipyridine (B1663995) ligand allows many of these complexes to bind to DNA, primarily through intercalation, where the planar ligand inserts itself between the base pairs of the DNA double helix researchgate.nettandfonline.comresearchgate.netresearchgate.net. This interaction can cause significant structural distortions, such as unwinding of the DNA helix, which can disrupt replication and transcription processes.

Spectroscopic studies, including UV-Visible absorption and fluorescence spectroscopy, are commonly used to investigate these interactions. A hallmark of intercalative binding is hypochromism (a decrease in absorbance intensity) and a bathochromic shift (red shift) in the complex's absorption spectrum upon binding to DNA researchgate.net. In addition to intercalation, some palladium(II) complexes may bind to DNA through non-intercalative modes, such as electrostatic interactions or groove binding.

For the specific binuclear complex [Pd2(bipy)2(DAA)]Cl2, studies on its interaction with calf thymus DNA suggest that the primary mode of binding is likely through hydrogen bonding nih.gov. Other related palladium complexes have demonstrated the ability to cleave the supercoiled form of plasmid DNA to an open circular form, indicating direct damage to the DNA backbone researchgate.netjst.go.jp. The efficacy of this process can sometimes be enhanced in the presence of a reducing agent jst.go.jp. The ability of radioactive palladium complexes, such as those containing ¹⁰³Pd, to intercalate into the DNA double strand is crucial for the therapeutic efficacy of Auger electron therapy, which causes lethal damage to genetic material through direct ionization and the generation of reactive oxygen species nih.gov.

Proteins represent another major class of biological macromolecules that can be targeted by palladium(II) complexes. The interaction with proteins can influence the distribution and bioavailability of the complex and may also inhibit essential enzymatic functions. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are often used as model proteins to study these interactions.

The binding of palladium(II)-bipyridine complexes to serum albumin is typically investigated using fluorescence spectroscopy, which can reveal the binding mechanism and affinity. Studies on various Pd(II)-bipyridine complexes have shown that they can effectively quench the intrinsic fluorescence of BSA, often through a static quenching mechanism, indicating the formation of a stable ground-state complex researchgate.nettandfonline.comnih.gov. The thermodynamic parameters derived from these studies suggest that interactions such as hydrogen bonding and van der Waals forces often play a significant role in the binding process researchgate.nettandfonline.comnih.govresearchgate.net. Molecular docking studies further support these findings, predicting potential binding sites and the nature of the intermolecular forces involved tandfonline.comnih.gov.

A critical feature of potential anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Numerous studies have shown that palladium(II)-bipyridine complexes are potent inducers of apoptosis nih.govrsc.orgmdpi.comchinesechemsoc.orgrsc.orgnih.gov. The apoptotic process is often triggered through the activation of caspase enzymes, which are central executioners of cell death mdpi.comnih.gov. For instance, certain complexes have been shown to increase the activity of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases like caspase-3 mdpi.comnih.gov.

These complexes can also influence the cell cycle, causing arrest at specific checkpoints. Flow cytometry analysis has revealed that different palladium complexes can arrest cancer cells in the G0/G1, S, or G2/M phases of the cell cycle nih.govmdpi.comrsc.orgnih.govresearchgate.net. This cell cycle arrest prevents cancer cells from proliferating and can be a prelude to apoptosis. For example, a Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine was found to induce cell cycle arrest in the G2/M phase and lead to both early and late apoptosis in HCT-116 cancer cells nih.govrsc.org.

Mitochondria play a crucial role in apoptosis and are a key target for many anticancer compounds. Palladium(II) complexes can disrupt mitochondrial function in several ways. One common effect is the depolarization of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential nih.govresearchgate.net. This event is a critical step in the intrinsic apoptotic pathway, as it can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol nih.gov.

Furthermore, some palladium complexes have been observed to decrease cellular ATP levels and increase cytosolic Ca²⁺ levels, further indicating severe mitochondrial dysfunction nih.gov. Proteomic analysis of cells treated with certain cyclometalated palladium(II) complexes has confirmed that the induction of mitochondrial dysfunction is a key part of their anticancer mechanism dntb.gov.uanih.gov.

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another important mechanism of action for palladium(II) complexes mdpi.comnih.govresearchgate.net. ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids.

Impact on Mitochondrial Functioning and Glycolytic Pathways

In Vitro Efficacy Studies (excluding dosage, administration, safety, adverse effects)

The cytotoxic potential of [Pd2(bipy)2(DAA)]Cl2 and related palladium(II)-bipyridine complexes has been evaluated against various cancer cell lines. The effectiveness is typically quantified by the IC₅₀ or I.D.₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

The binuclear complex [Pd2(bipy)2(DAA)]Cl2 was tested against P388 lymphocytic leukemia cells and showed significant cytotoxic activity, with an I.D.₅₀ value lower than that of the widely used anticancer drug cisplatin (B142131) under the same experimental conditions nih.gov.

| Compound | Cell Line | I.D.₅₀ (μg/mL) | Reference |

|---|---|---|---|

| [Pd₂(bipy)₂(DAA)]Cl₂ | P388 lymphocytic leukemia | 0.6 | nih.gov |

| Cisplatin (comparative) | P388 lymphocytic leukemia | 0.8 | nih.gov |

A range of other palladium(II)-bipyridine complexes have also demonstrated potent in vitro efficacy across various human cancer cell lines. These studies highlight the influence of the co-ligands on the cytotoxic profile of the complexes.

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| [Pd(bpy)(proli-dtc)]NO₃ | K562 | Chronic Myelogenous Leukemia | 11 | nih.gov |

| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 | Colon Carcinoma | 23.8 ± 1.48 | nih.govrsc.org |

| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 | Lung Carcinoma | 60.1 ± 3.45 | nih.govrsc.org |

| Pd(C^N^N)(N,N′-nBu₂NHC) | HeLa | Cervical Carcinoma | 0.09 | nih.gov |

| Complex 3h (curcuminoid ligand) | MCF-7 | Breast Adenocarcinoma | 6.23 ± 0.51 | researchgate.net |

| Complex 3h (curcuminoid ligand) | HeLa | Cervical Carcinoma | 7.16 ± 0.43 | researchgate.net |

| Complex 3h (curcuminoid ligand) | A549 | Lung Carcinoma | 8.56 ± 0.62 | researchgate.net |

Anticancer Activity against Cancer Cell Lines (e.g., Leukemia, Breast, Cervical, Ovarian)

Numerous studies have demonstrated the potent cytotoxic effects of Pd(II)-bipyridine and related complexes against a wide spectrum of human cancer cell lines. These compounds often induce cancer cell death through mechanisms that may include DNA binding and apoptosis. nih.govnih.govresearchgate.net

Research has shown that the in vitro antiproliferative activity of these complexes can be significant, in some cases surpassing that of the widely used drug cisplatin. rsc.org For instance, Pd(II) complexes have been successfully tested against breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and leukemia cell lines (HL-60, K562). rsc.orgnih.govresearchgate.net The efficacy is often dose-dependent and can be modulated by the specific ligands attached to the palladium center. researchgate.net For example, a palladium(II) complex incorporating terpyridine (a ligand related to bipyridine) showed high potency against the MDA-MB-231 breast cancer cell line with a very low IC₅₀ value. researchgate.net Similarly, studies on other complexes have revealed promising activity against various cancers, including those of the cervix and ovaries. nih.gov

Table 1: Examples of In Vitro Anticancer Activity of Selected Pd(II) Complexes IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells.

| Complex Type | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pd(sac)(terpy)·4H₂O | MDA-MB-231 | Breast (Triple-negative) | 0.09 | researchgate.net |

| Pd(sac)(terpy)·4H₂O | MCF-7 | Breast (ER-positive) | 3.05 | researchgate.net |

| Putrescine-based Pd(II) Complex | MDA-MB 468 | Breast | Promising vs. Cisplatin | rsc.org |

| Putrescine-based Pd(II) Complex | HL-60 | Leukemia | Promising vs. Cisplatin | rsc.org |

| Harmine-based Pd(II) Complex | K562 | Leukemia | Superior to Cisplatin | rsc.org |

Antimicrobial Activity against Bacterial and Fungal Strains

Beyond their anticancer potential, Pd(II)-bipyridine complexes have been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netnih.govmdpi.com

Table 2: Examples of Antimicrobial Screening of Pd(II) Complexes MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Complex/Ligand | Microorganism | Strain Type | Activity/Result | Reference |

|---|---|---|---|---|

| Pd(II) benzimidazole (B57391) complexes | Cryptococcus neoformans | Fungus | MIC = 1.58–2.62 µM | nih.gov |

| Free terpyridine ligand | Cryptococcus neoformans | Fungus | Effective Inhibition | nih.gov |

| Pd(II) benzimidazole complexes | Candida albicans | Fungus | Effective Inhibition | nih.gov |

| [Pd(X-salo)₂] complexes | Staphylococcus aureus | Gram-positive Bacteria | Active | mdpi.com |

| [Pd(X-salo)₂] complexes | Bacillus subtilis | Gram-positive Bacteria | Active | mdpi.com |

| [Pd(X-salo)₂] complexes | Escherichia coli | Gram-negative Bacteria | Active | mdpi.com |

Antioxidant Properties and Free Radical Scavenging Activity

The potential for palladium complexes to act as antioxidants has also been explored. This activity is typically assessed by measuring the compound's ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). mdpi.comijasrm.comscispace.com

The antioxidant capacity of these complexes is a valuable property, as oxidative stress from free radicals is implicated in the pathology of many diseases, including cancer. mdpi.com Studies have shown that palladium complexes can exhibit moderate to good radical scavenging activity. scispace.comresearchgate.net For example, a series of [Pd(X-salo)₂] complexes were able to scavenge DPPH and ABTS radicals and also reduce hydrogen peroxide. mdpi.com The effectiveness of this activity is often linked to the nature of the ligands, which can participate in the redox processes involved in neutralizing free radicals.

Table 3: Antioxidant Activity of Representative Pd(II) Complexes

| Assay | Complex Type | Activity Noted | Reference |

|---|---|---|---|

| DPPH Scavenging | Pd(II) complexes with salicylaldehyde (B1680747) ligands | Low to moderate scavenging ability | mdpi.com |

| ABTS Scavenging | Pd(II) complexes with salicylaldehyde ligands | Scavenging ability observed | mdpi.com |

| H₂O₂ Reduction | Pd(II) complexes with salicylaldehyde ligands | Ability to reduce H₂O₂ | mdpi.com |

| DPPH & ABTS Scavenging | Pd(II) barbiturate (B1230296) complexes | Moderate radical scavenging activity | scispace.com |

Structure-Activity Relationships (SAR) in Biological Contexts

Understanding the relationship between the chemical structure of a palladium complex and its biological activity is crucial for designing more effective and less toxic therapeutic agents.

Ligand Structure and its Influence on Bioactivity

The primary ligand, such as 2,2'-bipyridine, plays a fundamental role in determining the biological profile of the complex. The size, planarity, and electronic properties of the ligand system can significantly influence its ability to interact with biological macromolecules like DNA. nih.gov

A well-documented example of this relationship is the comparison between complexes containing 2,2'-bipyridine and those with 1,10-phenanthroline (B135089). A study on novel palladium(II) complexes found that the complex with 1,10-phenanthroline exhibited greater biological activity than the analogous complex with 2,2'-bipyridine. nih.gov This was attributed to the larger aromatic ring area of phenanthroline, which is thought to enhance its ability to intercalate between the base pairs of DNA, a primary mechanism of action for many metal-based drugs. nih.gov Modifications to the bipyridine ring itself, such as the introduction of substituent groups, can also fine-tune the lipophilicity and electronic character of the complex, thereby modulating its cytotoxicity. nih.gov

Role of Ancillary Ligands and Halides in Biological Efficacy

The halide ions (e.g., Cl⁻) in the coordination sphere often function as leaving groups. In an aqueous biological environment, these halides can be displaced by water molecules in a process called aquation. This activated "aqua" species is then more reactive towards biological targets, such as the nitrogen atoms on DNA bases, leading to the formation of covalent bonds that disrupt DNA replication and trigger cell death. nih.gov The nature of these leaving groups can therefore influence the rate at which the complex becomes activated and binds to its ultimate target, directly impacting its biological efficacy.

Environmental Applications and Speciation Studies of Palladium Ii Complexes

Detection and Sensing of Palladium(II) Ions in Environmental Matrices

The accurate detection of palladium(II) ions in environmental samples like soil, water, and biological materials is crucial for pollution control and risk assessment. chemistryviews.orggoogle.com While traditional analytical techniques such as atomic absorption spectrometry (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) offer high sensitivity, they are often expensive, lab-based, and require significant sample preparation. researchgate.net Consequently, there is a growing demand for selective, sensitive, and user-friendly sensors for on-site palladium detection. rsc.org

Recent research has focused on developing optical and fluorescent chemosensors. These sensors utilize specific organic molecules (ligands or ionophores) that exhibit a change in color or fluorescence upon binding with Pd(II) ions. rsc.orgmdpi.com

One approach involves immobilizing a selective ligand onto a solid support, such as a membrane. For instance, a sensor using an agarose (B213101) membrane impregnated with 4-(2-amino-3-hydroxypyridine-4-ylazo)1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (AHDDO) was developed for detecting Pd(II). rsc.org This sensor showed a distinct color change from orange to violet upon contact with Pd(II) ions at a pH of 5.75 and could detect concentrations in the range of 15 to 225 ng/mL. rsc.orgrsc.org Another innovative method employed a fluorescent chemosensor based on polybenzanthrone (PBA), which demonstrated high selectivity and a very low detection limit of 0.277 nM. nih.gov The mechanism relies on the coordination of Pd(II) with the PBA polymer, leading to a quenching of its fluorescence. nih.gov

The table below summarizes the performance of various recently developed chemosensors for palladium(II) detection.

| Sensor Type | Ligand/Ionophore | Matrix | Detection Limit | Linear Range | Reference |

| Optical Membrane Sensor | AHDDO | Agarose Film | 4.25 ng/mL | 15-225 ng/mL | rsc.orgrsc.org |

| Fluorescent Chemosensor | Polybenzanthrone (PBA) | Acetonitrile | 0.277 nM | 5 nM - 0.12 mM | nih.gov |

| Optical Chemosensor | 3-methyl-2,6-dimercapto-1,4-thiopyrone (MDT) | PVC Matrix | 0.016 µg/mL | 0.02-1.60 µg/L | dnu.dp.ua |

| UV-Vis/Fluorescence Spectroscopy | Tropaeolin OO (TR OO) | Ethanol | 10 µmol/dm³ | Not Specified | mdpi.com |

These developments highlight the progress in creating practical and efficient tools for monitoring palladium levels in various environmental compartments. rsc.org

Remediation and Sequestration Strategies for Palladium Contamination

Remediation of palladium-contaminated sites is essential to mitigate potential environmental risks. General strategies for metal contamination include isolation, immobilization, toxicity reduction, and extraction. clu-in.org For palladium, a key approach is sequestration, which involves capturing the metal ions using chelating agents to form stable complexes, thereby reducing their mobility and bioavailability. unipa.it

Various materials and techniques have been explored for palladium recovery and sequestration:

Adsorption: This is a cost-effective and common method. rsc.org Adsorbents like porous carbons, biomass, and advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are being investigated. rsc.org A recently developed bipyridine-based covalent organic framework aerogel (TpBpy/CS) has shown exceptional selectivity and high adsorption capacity for Pd(II) from wastewater. rsc.org

Ion Exchange: This technology is a principal method for recovering palladium from industrial wastewater. nih.gov The process uses resins that exchange their ions for palladium ions in the solution. The effectiveness depends heavily on the speciation of palladium, as it can exist as neutral, positive, or negative complexes depending on the concentration of other ions like chloride. nih.gov

Bioremediation: This approach uses microorganisms or plants to remove or immobilize contaminants. frontiersin.org Microbial biomass has been shown to effectively sequester palladium from aqueous solutions, with the uptake depending on the specific palladium ionic species present. researchgate.net Phytoremediation, using plants to extract metals from soil, is another promising area. Vetiver grass, for example, has demonstrated the ability to accumulate palladium from solutions, primarily in its roots, suggesting its potential for phytoremediation. researchgate.net

Chelating Agents: Soluble polymers and specific ligands can be used to bind palladium. Ethanedithiol-functionalized polyisobutylene (B167198) has been shown to quantitatively sequester Pd(II) from solutions with high efficiency. mdpi.com Phytic acid has also been identified as a good sequestering agent for Pd(II) under various conditions. publish.csiro.audntb.gov.ua